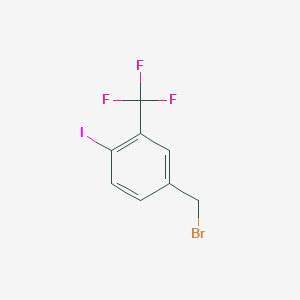

4-Iodo-3-(trifluoromethyl)benzyl bromide

Description

4-Iodo-3-(trifluoromethyl)benzyl bromide (molecular formula: C₈H₅BrF₃I) is a halogenated benzyl bromide derivative featuring an iodine substituent at the para position and a trifluoromethyl (-CF₃) group at the meta position relative to the benzyl bromide functional group. Benzyl bromides are widely utilized as alkylating agents in organic synthesis, particularly in pharmaceutical and agrochemical manufacturing, due to their reactivity in nucleophilic substitution reactions .

The -CF₃ group, a strong electron-withdrawing moiety, enhances the electrophilicity of the benzyl carbon, facilitating reactions with nucleophiles like amines or thiols .

Properties

IUPAC Name |

4-(bromomethyl)-1-iodo-2-(trifluoromethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrF3I/c9-4-5-1-2-7(13)6(3-5)8(10,11)12/h1-3H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYNNJOHLKJZYBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CBr)C(F)(F)F)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrF3I | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.93 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Iodo-3-(trifluoromethyl)benzyl bromide typically involves the bromination of 4-Iodo-3-(trifluoromethyl)toluene. The process can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually conducted in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity. The process involves careful control of temperature, reaction time, and the use of efficient purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-Iodo-3-(trifluoromethyl)benzyl bromide undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, and alkoxides.

Oxidation: The compound can be oxidized to form corresponding benzyl alcohols or carboxylic acids.

Reduction: The iodine atom can be reduced to form the corresponding hydrogenated compound.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

Major Products Formed

Nucleophilic Substitution: Products include azides, thiols, and ethers.

Oxidation: Products include benzyl alcohols and carboxylic acids.

Reduction: Products include hydrogenated benzyl derivatives.

Scientific Research Applications

4-Iodo-3-(trifluoromethyl)benzyl bromide is utilized in various scientific research applications:

Chemistry: It serves as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the modification of biomolecules for studying biological pathways and interactions.

Medicine: It is employed in the development of radiolabeled compounds for diagnostic imaging and therapeutic purposes.

Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Iodo-3-(trifluoromethyl)benzyl bromide involves its reactivity towards nucleophiles and electrophiles. The presence of the iodine and trifluoromethyl groups enhances its electrophilic character, making it a suitable substrate for various substitution reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties

*Calculated based on atomic weights.

Key Observations:

Substituent Effects on Reactivity: Electron-Withdrawing Groups: The -CF₃ group in all analogs enhances electrophilicity at the benzyl carbon, promoting nucleophilic substitution. However, the iodine substituent in 4-Iodo-3-(trifluoromethyl)benzyl bromide may slow reaction rates due to its larger atomic radius compared to Cl or Br .

Industrial and Research Applications :

- 4-(Trifluoromethyl)benzyl bromide is produced at metric-ton scales, highlighting its importance in pharmaceutical intermediates .

- 4-Chloro-3-(trifluoromethyl)benzyl bromide has a well-established global market, with projected growth in production capacity through 2025 .

Safety and Handling: Benzyl bromides generally exhibit hazards such as skin corrosion (H314). Precautionary measures include immediate washing with water and use of protective equipment, as noted for 4-(Trifluoromethyl)benzyl bromide .

Biological Activity

Overview

4-Iodo-3-(trifluoromethyl)benzyl bromide is a compound of interest in medicinal chemistry due to its unique structural features, particularly the presence of both iodine and trifluoromethyl groups. These functional groups influence its biological activity, making it a candidate for various applications in drug development and synthesis.

- IUPAC Name : 4-Iodo-3-(trifluoromethyl)benzyl bromide

- CAS Number : 1261457-09-3

- Molecular Formula : C8H6BrF3I

- Molecular Weight : 325.04 g/mol

The biological activity of 4-Iodo-3-(trifluoromethyl)benzyl bromide is primarily attributed to its ability to interact with biological targets through the following mechanisms:

- Electrophilic Substitution : The electron-withdrawing trifluoromethyl group enhances the electrophilicity of the benzyl carbon, facilitating nucleophilic attacks by biological molecules.

- Halogen Bonding : The presence of iodine allows for halogen bonding interactions, which can stabilize binding to certain biomolecules.

- Hydrophobic Interactions : The trifluoromethyl group increases lipophilicity, potentially enhancing membrane permeability and bioavailability.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies have shown that trifluoromethylated benzyl derivatives can enhance selectivity and potency against various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.

| Study | Organism | Result |

|---|---|---|

| E. coli | Inhibition at low micromolar concentrations | |

| S. aureus | Significant bactericidal activity observed |

Anticancer Potential

Recent investigations into trifluoromethylated compounds suggest potential anticancer properties. For example, derivatives have demonstrated cytotoxic effects on cancer cell lines by inducing apoptosis through mitochondrial pathways.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (breast) | 5.2 | Induction of apoptosis |

| HeLa (cervical) | 3.8 | Mitochondrial dysfunction |

Case Studies

-

Case Study on Antibacterial Activity

- A study published in Nature assessed the antibacterial efficacy of various halogenated compounds, including 4-Iodo-3-(trifluoromethyl)benzyl bromide. Results indicated a significant reduction in bacterial load in treated samples compared to controls, suggesting its potential as a lead compound for antibiotic development.

-

Case Study on Anticancer Activity

- Research published in Journal of Medicinal Chemistry explored the effects of trifluoromethylated benzyl derivatives on cancer cell proliferation. The study found that these compounds could inhibit cell growth and induce apoptosis in multiple cancer types, providing a basis for further development as anticancer agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.